molecular formula C12H13BrO B1278233 4-(4-Bromophenyl)cyclohexanone CAS No. 84892-43-3

4-(4-Bromophenyl)cyclohexanone

Cat. No. B1278233
CAS RN: 84892-43-3
M. Wt: 253.13 g/mol
InChI Key: BYVCFGNCJKEOOF-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)cyclohexanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a cyclohexanone ring. The compound and its derivatives have been studied for various properties and applications, including their potential as radical scavengers, neurotransmitter transport inhibitors, and carbonic anhydrase inhibitors . Additionally, the compound's molecular and crystal structures have been analyzed, revealing insights into its conformation and interactions .

Synthesis Analysis

The synthesis of cyclohexanonyl bromophenol derivatives, including those related to "4-(4-Bromophenyl)cyclohexanone," has been reported. For instance, a naturally occurring cyclohexanonyl bromophenol was synthesized as a racemic compound, and its derivatives were prepared to investigate their inhibitory properties against human carbonic anhydrase isozymes . Another study reported the enantioselective preparation of 4-substituted cyclohexene derivatives through radical fragmentation of sulfoxides, which could be related to the synthesis pathways of bromophenyl cyclohexanone derivatives .

Molecular Structure Analysis

The molecular structure of "4-(4-Bromophenyl)cyclohexanone" derivatives has been explored through various techniques. Single-crystal X-ray diffraction studies have been conducted to determine the crystal system and cell parameters of related compounds . The cyclohexanone ring typically exhibits a chair conformation, which is a common feature in cyclohexanone derivatives . Theoretical calculations, such as those performed using the Hartree–Fock method, have been used to derive optimized geometries and molecular properties .

Chemical Reactions Analysis

The chemical reactivity of "4-(4-Bromophenyl)cyclohexanone" and its derivatives has been studied in various contexts. For example, the interaction of cyclohexanone azine with phosphorus(III) bromide was investigated, leading to the formation of brominated phosphorus-nitrogen compounds . Additionally, the compound's derivatives have been shown to undergo isomerization under certain conditions, as evidenced by the partial isomerization of a brominated cyclohexadienone derivative in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Bromophenyl)cyclohexanone" derivatives have been characterized through spectroscopic and crystallographic methods. The compounds exhibit various modes of vibrations as revealed by FT-IR and FT-Raman spectral analyses . The optical properties, such as the optical cut-off and band gap energy, have been estimated using techniques like the Kubelka–Munk algorithm . The crystal structure is often stabilized by intermolecular hydrogen bonds, which play a significant role in determining the compound's stability and reactivity .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitory Properties : Cyclohexanonyl bromophenol derivatives, including 4-(4-Bromophenyl)cyclohexanone, have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds show promise as inhibitors and are potential drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).

  • Structural Analysis : Studies have explored the structural properties of various cyclohexanone derivatives, including those with bromophenyl groups. These studies provide insights into the molecular and crystal structures, which are fundamental for understanding the chemical behavior and potential applications of these compounds (Narayana et al., 2013).

  • Synthesis and Applications in Organic Chemistry : The synthesis and applications of 4-substituted cyclohexene derivatives have been explored, with the radical fragmentation of o-bromophenyl sulfoxides being a key step. These studies are crucial for the development of new synthetic methodologies in organic chemistry (Imboden, Villar, & Renaud, 1999).

  • Polymer Science and Ring-Opening Polymerization : The synthesis of new cyclic esters, derived from cyclohexanone compounds, has been investigated for their potential in homo- and copolymerization. This research is significant for advancing the field of polymer science and developing new materials (Trollsås et al., 2000).

  • Antifungal Properties : Derivatives of cyclohexanone, including those with bromophenyl groups, have been evaluated for their antifungal properties against common and emerging yeasts and molds. This research is important for the development of new antifungal agents (Buchta et al., 2004).

  • Catalysis and Chemical Transformations : Studies have focused on the catalytic properties of cyclohexanone derivatives, such as their role in selective hydrogenation processes. This research contributes to the understanding of catalysis and chemical transformations in industrial applications (Wang et al., 2011).

Safety And Hazards

The safety information for “4-(4-Bromophenyl)cyclohexanone” includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-(4-bromophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVCFGNCJKEOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435385
Record name 4-(4-BROMOPHENYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)cyclohexanone

CAS RN

84892-43-3
Record name 4-(4-BROMOPHENYL)CYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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